4-Amino-2-(methanesulfonyl)pyrimidine-5-carbonitrile
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Overview
Description
4-Amino-2-(methylsulfonyl)pyrimidine-5-carbonitrile is an organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, particularly as components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(methylsulfonyl)pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-amino-2-chloropyrimidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with a cyanating agent like sodium cyanide to introduce the carbonitrile group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, industrial methods often involve rigorous purification steps, including recrystallization and chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(methylsulfonyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The amino and methylsulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-(methylsulfonyl)pyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine metabolism.
Mechanism of Action
The mechanism of action of 4-Amino-2-(methylsulfonyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it may act as an inhibitor of tyrosine kinases by mimicking ATP and binding to the active site of the enzyme. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-methyl-pyrimidine-5-carbonitrile
- 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile
- 4-Amino-2-(methylsulfonyl)-6-arylpyrimidine-5-carbonitrile
Uniqueness
4-Amino-2-(methylsulfonyl)pyrimidine-5-carbonitrile is unique due to the presence of both the amino and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .
Properties
CAS No. |
98198-13-1 |
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Molecular Formula |
C6H6N4O2S |
Molecular Weight |
198.21 g/mol |
IUPAC Name |
4-amino-2-methylsulfonylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H6N4O2S/c1-13(11,12)6-9-3-4(2-7)5(8)10-6/h3H,1H3,(H2,8,9,10) |
InChI Key |
VZIQPIVSULONLH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)N)C#N |
Origin of Product |
United States |
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